molecular formula C29H36N6O4S2 B12724181 Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium methyl sulphate CAS No. 36790-31-5

Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium methyl sulphate

Cat. No.: B12724181
CAS No.: 36790-31-5
M. Wt: 596.8 g/mol
InChI Key: RIYYESAGBCPJQN-UHFFFAOYSA-M
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Description

Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium methyl sulphate is a complex organic compound that features a benzyl group, an azo linkage, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium methyl sulphate typically involves multiple steps. The key steps include the formation of the azo linkage and the incorporation of the thiadiazole ring. Common reagents used in the synthesis include phenylhydrazine, sulfuric acid, and dimethyl sulfate. The reaction conditions often involve refluxing and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium methyl sulphate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the azo linkage.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethylammonium groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl or ammonium derivatives.

Scientific Research Applications

Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium methyl sulphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe due to its azo linkage and thiadiazole ring.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of dyes and pigments due to its azo linkage, which imparts color properties.

Mechanism of Action

The mechanism of action of Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form amines, which can then interact with biological molecules. The thiadiazole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium chloride
  • Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium bromide

Uniqueness

Benzyl(2-(ethyl(3-methyl-4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)phenyl)amino)ethyl)dimethylammonium methyl sulphate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the methyl sulphate group can influence the compound’s solubility and reactivity compared to its chloride or bromide counterparts.

Properties

CAS No.

36790-31-5

Molecular Formula

C29H36N6O4S2

Molecular Weight

596.8 g/mol

IUPAC Name

benzyl-[2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl]-dimethylazanium;methyl sulfate

InChI

InChI=1S/C28H33N6S.CH4O4S/c1-5-33(18-19-34(3,4)21-23-12-8-6-9-13-23)25-16-17-26(22(2)20-25)30-31-28-29-27(32-35-28)24-14-10-7-11-15-24;1-5-6(2,3)4/h6-17,20H,5,18-19,21H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

RIYYESAGBCPJQN-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4)C.COS(=O)(=O)[O-]

Origin of Product

United States

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